molecular formula C12H12ClN5O3 B5654166 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide

Cat. No. B5654166
M. Wt: 309.71 g/mol
InChI Key: JJPTUTYARXXKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is related to pyrazole and pyridine derivatives, which are notable for their varied applications in chemical synthesis and potential biological activities. Although the exact compound specified is not directly found in the literature, related compounds provide insight into the chemical domain it resides in, including synthesis methods, molecular structure analysis, and chemical properties.

Synthesis Analysis

The synthesis of similar pyrazole acetamide derivatives involves multi-step reactions, starting with the preparation of pyrazole carbothioamide precursors, followed by cyclization and interaction with nitrophenyl or other reagents to introduce specific substituents like chloro, methyl, and nitro groups (Salian, Narayana, & Sarojini, 2017).

Molecular Structure Analysis

Crystallography and spectroscopy techniques, including FT-IR, NMR, and LCMS, are pivotal in confirming the molecular structure of synthesized compounds. These methods provide detailed information about the arrangement of atoms and functional groups, as well as insights into the molecular conformation and stereochemistry of pyrazole acetamide derivatives.

Chemical Reactions and Properties

Pyrazole acetamide derivatives exhibit a variety of chemical behaviors, including reactivity towards electrophilic substitution and the ability to form complexes with metals. These chemical reactions are crucial for further functionalization and for exploring their potential as ligands in coordination chemistry (Chkirate et al., 2019).

properties

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O3/c1-8-11(13)12(18(20)21)16-17(8)7-10(19)15-6-9-3-2-4-14-5-9/h2-5H,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPTUTYARXXKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.